N-Methyl-N-(3-nitrophenyl)nitramide
Description
Properties
CAS No. |
55739-03-2 |
|---|---|
Molecular Formula |
C7H7N3O4 |
Molecular Weight |
197.15 g/mol |
IUPAC Name |
N-methyl-N-(3-nitrophenyl)nitramide |
InChI |
InChI=1S/C7H7N3O4/c1-8(10(13)14)6-3-2-4-7(5-6)9(11)12/h2-5H,1H3 |
InChI Key |
ZMBASFQEOIZOAE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC(=CC=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Differences Among Nitramide Derivatives
Key Observations :
- Nitro Group Position: The meta-substituted nitro group in this compound contrasts with the ortho/para trinitro substitution in Tetryl.
- Alkyl Chain Variation : Replacing the methyl group with ethyl (as in N-Ethyl-N-(2,4,6-trinitrophenyl)nitramide) increases molecular weight and may enhance thermal stability due to stronger van der Waals interactions .
- Heterocyclic vs. Aromatic Backbone : The pyridine-based analog () introduces a nitrogen atom in the ring, which could alter electronic distribution and solubility compared to phenyl derivatives .
Spectroscopic and Electronic Properties
Table 2: Vibrational Spectroscopy Comparison
Key Observations :
- The nitro group vibrations in this compound occur at lower frequencies compared to Tetryl, suggesting reduced electron delocalization due to fewer nitro substituents .
Energetic and Thermal Performance
Table 3: Explosive and Stability Parameters
Key Observations :
- Tetryl’s superior detonation velocity and lower impact sensitivity are attributed to its trinitro substitution, which enhances oxygen balance and molecular density .
- Azido derivatives like N,N-Bis(2-azidoethyl)nitramide exhibit lower decomposition temperatures but higher impact sensitivity thresholds, making them safer for certain applications .
Computational and Theoretical Insights
- DFT Studies : N-Methyl-N-(2,4,6-trinitrophenyl)nitramide shows higher electron density at nitro groups compared to the 3-nitro derivative, correlating with its explosive reactivity .
Q & A
Basic: How can researchers optimize the synthesis of N-Methyl-N-(3-nitrophenyl)nitramide to improve yield and purity?
Answer:
Synthesis optimization requires a multi-step approach:
- Stepwise nitration and methylation : Begin with precursor amides (e.g., N-methyl-3-nitroaniline) followed by controlled nitration to avoid over-nitration or decomposition. Use spectroscopic monitoring (e.g., H NMR) to track intermediate formation .
- Purification via crystallization : Employ solvent recrystallization (e.g., ethyl acetate/hexane mixtures) to isolate the product. Purity can be verified using HPLC with UV detection .
- Deuterated analogs for mechanistic studies : Substitute hydrogen with deuterium in specific positions (e.g., imidazole rings) to study isotopic effects on stability and reactivity .
Basic: What analytical techniques are recommended for characterizing this compound?
Answer:
Key techniques include:
- Liquid chromatography-tandem mass spectrometry (LC/MS/MS) : Optimize fragmentary voltage and collision energy to distinguish nitramide derivatives from co-eluting explosives (e.g., tetryl) .
- X-ray crystallography : Use SHELX programs for structure refinement, particularly for resolving nitro group orientations and dihedral angles .
- Nuclear Magnetic Resonance (NMR) : N NMR is critical for analyzing nitramide tautomerism and hydrogen bonding interactions .
Basic: What factors influence the hydrolytic stability of this compound in aqueous environments?
Answer:
Stability depends on:
- pH-dependent decomposition : Under alkaline conditions, base-catalyzed hydrolysis dominates, producing NO and HO. Monitor pH using buffered solutions (pH 4–9) to identify degradation thresholds .
- Functional group interactions : The electron-withdrawing nitro group increases susceptibility to nucleophilic attack. Compare kinetics with non-nitrated analogs .
- Solvent effects : Aqueous acetonitrile mixtures slow hydrolysis rates by reducing water activity. Use stopped-flow spectrophotometry to quantify rate constants .
Advanced: How do computational methods like DFT aid in understanding the electronic properties of this compound?
Answer:
Density Functional Theory (DFT) provides insights into:
- Adsorption energetics : Calculate exothermic adsorption on boron nitride nanosheets to predict surface interactions. Include exact exchange terms (e.g., B3LYP functional) for accuracy .
- Molecular electrostatic potential (MEP) : Map electron density distributions to identify reactive sites (e.g., nitro groups) for electrophilic substitution .
- Gap energy modulation : Analyze HOMO-LUMO gaps to assess electronic stability under varying substituents (e.g., methyl vs. trifluoromethyl groups) .
Advanced: What is the base-catalyzed decomposition mechanism of nitramide derivatives, and how does it apply to this compound?
Answer:
The mechanism involves:
- Deprotonation : At pH > 6.6 (pKa of nitramide), the NH group loses a proton, forming a resonance-stabilized nitramide anion .
- Rate-limiting N–N bond cleavage : The anion undergoes heterolytic cleavage to generate NO and a hydroxymethyl intermediate. Use O isotopic labeling to track oxygen sources .
- Solvent isotope effects : Compare HO vs. DO kinetics to confirm proton transfer steps. Kinetic isotope effects (KIEs) > 2 indicate rate-limiting deprotonation .
Advanced: How can researchers resolve contradictions in reported decomposition pathways of nitramide compounds?
Answer:
Address discrepancies via:
- Mechanistic validation : Use time-resolved FTIR to detect transient intermediates (e.g., nitroxyl radicals) in gas-phase vs. solution-phase decompositions .
- Cross-comparison of kinetic models : Test pseudo-first-order vs. steady-state approximations under varying [OH] concentrations .
- Environmental factor controls : Isolate photolytic vs. thermal decomposition pathways using UV/Vis light exclusion experiments .
Advanced: What spectroscopic methods are critical for studying hydrogen bonding interactions in nitramide derivatives?
Answer:
- Solid-state NMR : Probe H-N heteronuclear correlations to map hydrogen bonds in crystal lattices .
- Infrared (IR) spectroscopy : Analyze N–H stretching frequencies (3200–3400 cm) to distinguish intramolecular H-bonding from solvent interactions .
- X-ray photoelectron spectroscopy (XPS) : Quantify binding energy shifts in N 1s orbitals to assess hydrogen bond strengths in adsorbed states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
